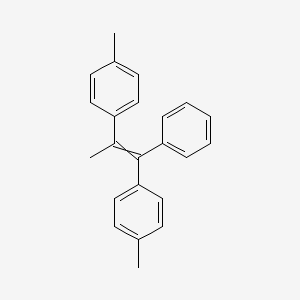
1,1'-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) is an organic compound characterized by its unique structure, which includes a phenylpropene backbone with two 4-methylbenzene groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) typically involves the reaction of 1-phenylpropene with 4-methylbenzene under specific conditions. One common method includes the use of a catalyst such as zinc powder in the presence of propionic anhydride, followed by refluxing the mixture until the reaction is complete . The product is then purified through recrystallization from methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
1-Phenylpropene: Shares the phenylpropene backbone but lacks the additional 4-methylbenzene groups.
4-Methylbenzene: A simpler aromatic compound with a single methyl group attached to the benzene ring.
Uniqueness: 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) is unique due to its dual aromatic rings and the phenylpropene backbone, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
845717-08-0 |
|---|---|
Formule moléculaire |
C23H22 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-methyl-4-[1-(4-methylphenyl)-1-phenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C23H22/c1-17-9-13-20(14-10-17)19(3)23(21-7-5-4-6-8-21)22-15-11-18(2)12-16-22/h4-16H,1-3H3 |
Clé InChI |
SHDQUXPSBZVGME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


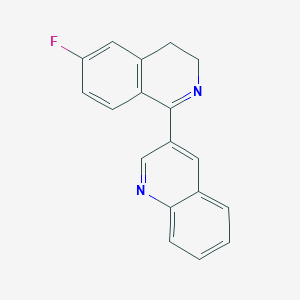
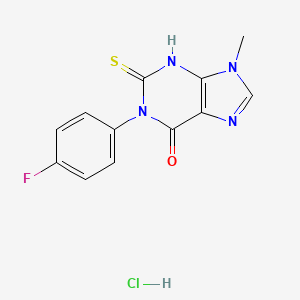
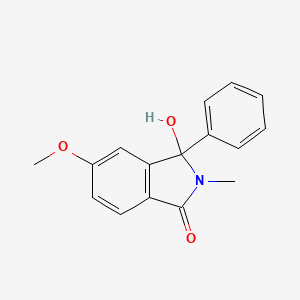

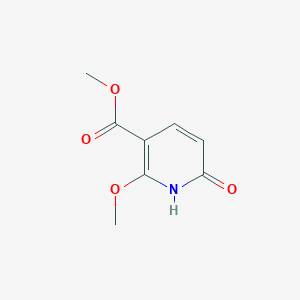
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
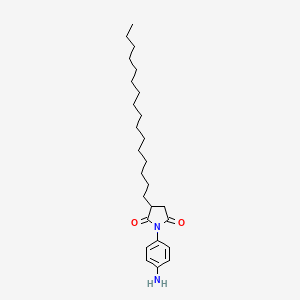
![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)

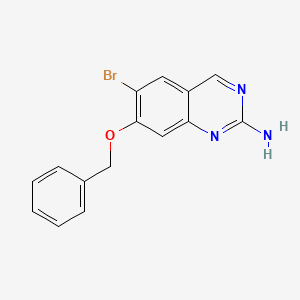
![tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane](/img/structure/B14182620.png)

